molecular formula C19H14BrNO B11174645 N-(biphenyl-2-yl)-4-bromobenzamide

N-(biphenyl-2-yl)-4-bromobenzamide

Cat. No.: B11174645
M. Wt: 352.2 g/mol
InChI Key: SQGRGDXLHSCJBM-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-bromobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-4-bromobenzamide typically involves the coupling of biphenyl derivatives with bromobenzoyl chloride. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic routes such as the Ullmann reaction or the Negishi coupling. These methods are favored for their efficiency and ability to produce large quantities of the desired compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-4-bromobenzamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the amide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

N-(biphenyl-2-yl)-4-bromobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(biphenyl-2-yl)-4-fluorobenzamide: Contains a fluorine atom, leading to different reactivity and biological activity.

    N-(biphenyl-2-yl)-4-iodobenzamide: Iodine substitution affects the compound’s electronic properties and reactivity.

Uniqueness

The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H14BrNO

Molecular Weight

352.2 g/mol

IUPAC Name

4-bromo-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C19H14BrNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)

InChI Key

SQGRGDXLHSCJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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